Cas no 89919-15-3 (2,2'-BIPYRIDINE, 4,4'-DIETHENYL-)

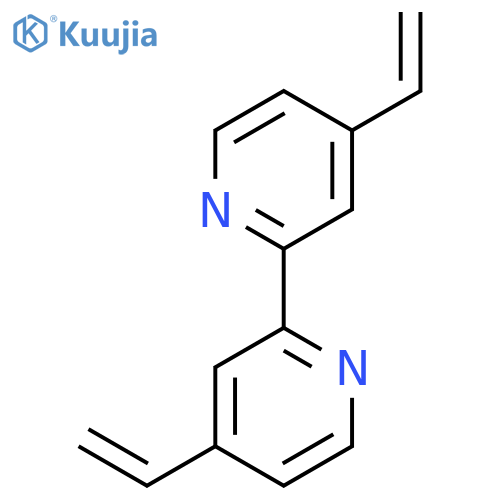

89919-15-3 structure

商品名:2,2'-BIPYRIDINE, 4,4'-DIETHENYL-

2,2'-BIPYRIDINE, 4,4'-DIETHENYL- 化学的及び物理的性質

名前と識別子

-

- 2,2'-BIPYRIDINE, 4,4'-DIETHENYL-

- G69835

- 89919-15-3

- 4-ethenyl-2-(4-ethenylpyridin-2-yl)pyridine

- SCHEMBL16682444

- MFCD29049696

- 4,4'-Divinyl-2,2'-bipyridine

- J-400522

-

- インチ: InChI=1S/C14H12N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h3-10H,1-2H2

- InChIKey: RCMFFWBJSTXNLD-UHFFFAOYSA-N

- ほほえんだ: C=CC1=CC(=NC=C1)C2=NC=CC(=C2)C=C

計算された属性

- せいみつぶんしりょう: 208.100048391g/mol

- どういたいしつりょう: 208.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3

2,2'-BIPYRIDINE, 4,4'-DIETHENYL- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1501758-1g |

4,4'-Divinyl-2,2'-bipyridine |

89919-15-3 | 98% (stabilized with MEHQ) | 1g |

$1341.0 | 2025-02-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01487597-1g |

4,4'-Divinyl-2,2'-bipyridine |

89919-15-3 | 98% (stabilized with MEHQ) | 1g |

¥6165.0 | 2024-04-17 | |

| 1PlusChem | 1P0251KI-100mg |

4,4'-Divinyl-2,2'-bipyridine |

89919-15-3 | 98% (stabilized with MEHQ) | 100mg |

$160.00 | 2024-04-20 | |

| 1PlusChem | 1P0251KI-1g |

4,4'-Divinyl-2,2'-bipyridine |

89919-15-3 | 98% (stabilized with MEHQ) | 1g |

$928.00 | 2024-04-20 | |

| 1PlusChem | 1P0251KI-250mg |

4,4'-Divinyl-2,2'-bipyridine |

89919-15-3 | 98% (stabilized with MEHQ) | 250mg |

$314.00 | 2024-04-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01487597-100mg |

4,4'-Divinyl-2,2'-bipyridine |

89919-15-3 | 98% (stabilized with MEHQ) | 100mg |

¥979.0 | 2024-04-17 | |

| Ambeed | A1501758-250mg |

4,4'-Divinyl-2,2'-bipyridine |

89919-15-3 | 98% (stabilized with MEHQ) | 250mg |

$443.0 | 2025-02-21 | |

| Ambeed | A1501758-100mg |

4,4'-Divinyl-2,2'-bipyridine |

89919-15-3 | 98% (stabilized with MEHQ) | 100mg |

$205.0 | 2025-02-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01487597-250mg |

4,4'-Divinyl-2,2'-bipyridine |

89919-15-3 | 98% (stabilized with MEHQ) | 250mg |

¥2055.0 | 2024-04-17 | |

| abcr | AB593868-250mg |

4,4'-Divinyl-2,2'-bipyridine; . |

89919-15-3 | 250mg |

€710.70 | 2024-07-19 |

2,2'-BIPYRIDINE, 4,4'-DIETHENYL- 関連文献

-

Josep Font,Pedro de March,Félix Busqué,Eva Casas,Miriam Benitez,Laura Teruel,Hermenegildo García J. Mater. Chem. 2007 17 2336

-

Yasuomi Yamazaki,Tatsuki Morimoto,Osamu Ishitani Dalton Trans. 2015 44 11626

-

Yasuomi Yamazaki,Tatsuki Morimoto,Osamu Ishitani Dalton Trans. 2015 44 11626

89919-15-3 (2,2'-BIPYRIDINE, 4,4'-DIETHENYL-) 関連製品

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89919-15-3)2,2'-BIPYRIDINE, 4,4'-DIETHENYL-

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):184.0/399.0/1207.0